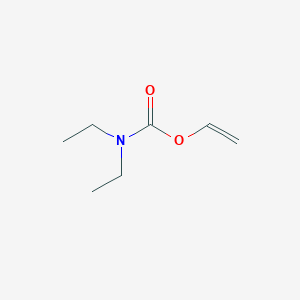

Carbamic acid, diethyl-, ethenyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57933-92-3 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethenyl N,N-diethylcarbamate |

InChI |

InChI=1S/C7H13NO2/c1-4-8(5-2)7(9)10-6-3/h6H,3-5H2,1-2H3 |

InChI Key |

RCTMPBPPPDIMPF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC=C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Carbamic Acid, Diethyl , Ethenyl Ester

Reaction Pathways in Vinyl Carbamate (B1207046) Formation

The synthesis of vinyl carbamates, including the diethyl derivative, can proceed through various catalytic pathways. The specific mechanism is often dependent on the chosen catalyst and reaction conditions.

Role of Intermediates (e.g., Carbamate Anion, Vinylidenes)

The formation of diethyl vinyl carbamate often involves key reactive intermediates that dictate the reaction course. The carbamate anion and metal vinylidenes are two such critical species.

In certain synthetic approaches, particularly those utilizing carbon dioxide, the in situ formation of a carbamate anion from a secondary amine, such as diethylamine (B46881), is a crucial first step. This anion is generated by the reaction of the amine with a base. While the carbamate anion is a competent nucleophile, its direct reaction with an ethenyl source can be challenging. More commonly, it participates in reactions with highly reactive electrophiles. nih.gov

A significant pathway for the formation of vinyl carbamates from terminal alkynes involves the intermediacy of metal vinylidenes . nih.gov In ruthenium-catalyzed systems, for instance, a terminal alkyne coordinates to the metal center and undergoes rearrangement to form a ruthenium-vinylidene complex. This intermediate is electrophilic at the α-carbon. Nucleophilic attack by the diethylcarbamate anion at this position leads to the formation of a new carbon-oxygen bond, a key step in constructing the vinyl carbamate product. nih.gov The reaction of a ruthenium carbene with an alkyne can also generate vinyl carbene intermediates, which are key players in enyne metathesis reactions. nih.gov

The table below summarizes the role of these key intermediates in the formation of vinyl carbamates.

Table 1: Key Intermediates in Vinyl Carbamate Synthesis| Intermediate | Precursors | Role in Synthesis | Subsequent Reaction |

|---|---|---|---|

| Diethylcarbamate Anion | Diethylamine, Base | Nucleophile | Attacks an electrophilic species (e.g., metal vinylidene). |

| Metal Vinylidene | Terminal Alkyne, Metal Catalyst (e.g., Ru) | Electrophile | Undergoes nucleophilic attack by the carbamate anion. |

Protonolysis and Ligand Coordination Phenomena in Catalytic Cycles

Catalytic cycles for the synthesis of vinyl carbamates are intricate processes involving multiple steps where protonolysis and ligand coordination play pivotal roles. In ruthenium-catalyzed reactions for the synthesis of vinyl carbamates from carbon dioxide, alkynes, and secondary amines, the coordination of the reactants to the metal center is a prerequisite for the reaction to occur. acs.orgacs.org

The catalytic cycle can be proposed to initiate with the coordination of the alkyne to the ruthenium center. This is followed by the transformation to a vinylidene intermediate, as mentioned previously. The diethylamine and carbon dioxide react to form a diethylcarbamic acid, which can exist in equilibrium with the diethylcarbamate anion. This carbamate then coordinates to the metal center or directly attacks the vinylidene. After the key C-O bond formation, the resulting intermediate is bound to the metal. The final step to release the vinyl carbamate product and regenerate the active catalyst often involves protonolysis . A proton source, which can be the diethylammonium (B1227033) cation formed during the generation of the carbamate anion, protonates the metal-bound intermediate, facilitating its release.

Ligand coordination is fundamental throughout the cycle. The nature of the ligands on the ruthenium catalyst influences its electronic and steric properties, thereby affecting the efficiency and selectivity of the reaction. For instance, phosphine (B1218219) ligands are commonly employed and their dissociation and re-association are integral parts of the catalytic process, opening up coordination sites for the reactants and stabilizing key intermediates.

Kinetic and Thermodynamic Aspects of Vinyl Carbamate Synthesis

The synthesis of carbamates, in general, is governed by specific kinetic and thermodynamic parameters. The reaction of amines with carbon dioxide to form carbamic acids is typically a rapid and reversible process. The position of this equilibrium is influenced by temperature, pressure, and the basicity of the amine. repec.org

The subsequent conversion of the carbamic acid or carbamate anion to the final vinyl carbamate product is the rate-determining step in many synthetic routes. In ruthenium-catalyzed syntheses, the rate of reaction is dependent on the concentration of the catalyst, the reactants, and the temperature. rsc.org While specific kinetic data for the formation of diethyl vinyl carbamate is not extensively reported, analogous systems suggest that the reaction follows a complex rate law, indicative of a multi-step mechanism.

The table below provides a qualitative overview of the kinetic and thermodynamic factors in vinyl carbamate synthesis.

Table 2: Kinetic and Thermodynamic Considerations in Vinyl Carbamate Synthesis| Factor | Description | Influence on Reaction |

|---|---|---|

| Kinetics | ||

| Rate-determining step | Often the step involving C-O bond formation or product release from the catalyst. | Determines the overall reaction rate. |

| Catalyst concentration | Higher concentration generally leads to a faster reaction rate. | Directly proportional to the rate in many catalytic systems. |

| Temperature | Affects the rate constants of individual steps. | Higher temperatures generally increase the reaction rate, but may also lead to side reactions. |

| Thermodynamics | ||

| Enthalpy of reaction (ΔH) | The overall heat change of the reaction. | Can be exothermic or endothermic, influencing the reaction equilibrium. |

| Entropy of reaction (ΔS) | The change in disorder of the system. | Typically negative for addition reactions, making the reaction less favorable at higher temperatures. |

| Gibbs free energy (ΔG) | Determines the spontaneity of the reaction. | Must be negative for the reaction to be spontaneous. |

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group in carbamic acid, diethyl-, ethenyl ester imparts characteristic reactivity to the molecule, primarily through addition reactions to the carbon-carbon double bond and susceptibility to hydrolysis.

Addition Reactions to the Vinyl Group

The vinyl group of diethyl vinyl carbamate is an electron-rich π-system, making it susceptible to attack by electrophiles in electrophilic addition reactions . slideshare.netwikipedia.org Protic acids (H-X), for example, can add across the double bond, with the proton initially attacking the terminal carbon to form a more stable secondary carbocation adjacent to the oxygen atom. This carbocation is stabilized by the lone pair of electrons on the oxygen. Subsequent attack by the conjugate base (X-) on the carbocation completes the addition.

The vinyl group is also a potential Michael acceptor in conjugate addition reactions, particularly if the carbamate group can effectively stabilize a negative charge on the α-carbon through resonance. wikipedia.orgmasterorganicchemistry.comlibretexts.org This would involve the attack of a nucleophile (Michael donor) at the β-carbon of the vinyl group. Examples of Michael donors include enolates, amines, and thiols. wikipedia.org For instance, the addition of a thiol to the vinyl group would proceed via a nucleophilic attack on the terminal carbon, followed by protonation to yield a thioether derivative.

Furthermore, the vinyl group can participate in hydroformylation reactions. For example, N-vinyl carboxamides can be hydroformylated in the presence of rhodium catalysts to produce α-amino aldehydes with high enantioselectivity. nih.gov

Hydrolysis Mechanisms of Carbamic Esters

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the medium.

Under acidic conditions , the hydrolysis is expected to be initiated by the protonation of the vinyl group, similar to the mechanism of hydrolysis of other vinyl ethers and esters. osti.gov The rate-determining step is the transfer of a proton to the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbocation. rsc.org This intermediate is then attacked by water, and subsequent loss of a proton and decomposition of the hemiacetal intermediate would yield acetaldehyde (B116499) and diethylcarbamic acid. The diethylcarbamic acid is unstable and would further decompose to diethylamine and carbon dioxide.

Under basic conditions , the hydrolysis of carbamates can proceed via two main mechanisms: the E1cb (Elimination Unimolecular conjugate Base) mechanism for primary carbamates, and the BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism for secondary and tertiary carbamates. researchgate.net Since diethyl vinyl carbamate is derived from a secondary amine, the BAC2 mechanism is more likely. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. viu.ca This leads to the formation of a tetrahedral intermediate, which then collapses to release the vinyloxide anion and diethylcarbamic acid. The vinyloxide anion would then tautomerize to acetaldehyde. As under acidic conditions, the diethylcarbamic acid would decompose to diethylamine and carbon dioxide. The reactivity of the carbamate group towards hydrolysis is influenced by the electronic and steric properties of the substituents on the nitrogen and oxygen atoms. viu.ca

The table below outlines the proposed hydrolysis mechanisms.

Table 3: Proposed Hydrolysis Mechanisms of Diethyl Vinyl Carbamate| Condition | Proposed Mechanism | Key Steps | Products |

|---|---|---|---|

| Acidic | Acid-catalyzed hydration of the vinyl group | 1. Protonation of the β-carbon of the vinyl group (rate-determining). 2. Formation of a resonance-stabilized carbocation. 3. Nucleophilic attack by water. 4. Decomposition of the hemiacetal intermediate. | Acetaldehyde, Diethylamine, Carbon Dioxide |

| Basic | BAC2 (Base-catalyzed Acyl-Oxygen cleavage) | 1. Nucleophilic attack of hydroxide on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Cleavage of the C-O vinyl bond. 4. Tautomerization of the vinyloxide anion. | Acetaldehyde, Diethylamine, Carbon Dioxide |

Rearrangement Reactions (e.g., Hofmann Rearrangement Precursors)

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The core of this reaction involves the treatment of a primary amide with a halogen (such as bromine) and a strong base, leading to an isocyanate intermediate. chem-station.commasterorganicchemistry.com This isocyanate can then be hydrolyzed to yield a primary amine and carbon dioxide. wikipedia.org

While carbamic acid esters can be products of the Hofmann rearrangement, they are not typically the starting materials or precursors. The rearrangement begins with a primary amide. chem-station.com If the reaction is performed in the presence of an alcohol instead of water, the isocyanate intermediate is trapped by the alcohol to form a stable carbamate. wikipedia.orgchem-station.com For instance, conducting the rearrangement of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol (B129727) yields methyl N-(p-methoxyphenyl)carbamate. chem-station.com

The mechanism proceeds through several key steps:

Deprotonation of the primary amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide. wikipedia.org

A second deprotonation of the N-bromoamide.

Rearrangement of the N-bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.orgmasterorganicchemistry.com

The isocyanate is then attacked by a nucleophile. In an aqueous basic solution, this leads to an unstable carbamic acid that decarboxylates to an amine. wikipedia.org In the presence of an alcohol, it forms a stable carbamic acid ester (carbamate). wikipedia.org

Various reagents can be used instead of bromine and a base to effect this transformation, including lead tetraacetate, N-bromosuccinimide (NBS), and hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA), which can be beneficial for base-sensitive substrates. wikipedia.orgthermofisher.com Electrochemical methods have also been developed as a greener alternative to traditional reagents for promoting Hofmann rearrangements. nih.gov

Although not a Hofmann rearrangement, other rearrangements involving carbamate moieties have been explored. One such example is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates. This reaction provides α-hydroxy amide derivatives with high diastereoselectivity and involves the migration of the carbamoyl (B1232498) group. nih.gov

Table 1: Reagents for Hofmann Rearrangement and Resulting Products

| Starting Material | Reagents | Nucleophile/Solvent | Primary Product |

| Primary Amide | Br₂, NaOH | Water | Primary Amine |

| Primary Amide | Br₂, NaOMe | Methanol | Methyl Carbamate |

| Primary Amide | Pb(OAc)₄ | Alcohol | Alkyl Carbamate |

| Primary Amide | PhI(OAc)₂ (PIDA) | Alcohol | Alkyl Carbamate |

| Primary Amide | N-Bromosuccinimide (NBS), DBU | Methanol | Methyl Carbamate |

Mechanistic Insights into Carbamic Acid Ester Cleavage and Transformation

The cleavage and transformation of carbamic acid esters, including vinyl esters like diethyl vinyl carbamate, are crucial for various applications, from chemical synthesis to bioorthogonal chemistry. The primary mechanism for cleavage is hydrolysis, which can be catalyzed by either acid or base. libretexts.org

In basic hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-O bond, yielding an alcohol and a carbamate anion, which is then protonated to form an unstable carbamic acid that readily decarboxylates to yield the corresponding amine. libretexts.orgresearchgate.net

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond, forming a carbamic acid and an alcohol. The carbamic acid intermediate then decomposes to an amine and carbon dioxide. libretexts.orgwikipedia.org

Beyond simple hydrolysis, specific transformations involving the vinyl carbamate moiety are of interest. For instance, N-vinylcarbamates can be synthesized through a metal-free cascade reaction where NH-1,2,3-triazoles are cleaved using triphosgene. This forms an N-vinylcarbamoyl chloride intermediate that can react with various nucleophiles to generate a range of N-vinylcarbamates and related compounds. rsc.orgnih.gov

In the field of bioorthogonal chemistry, the cleavage of carbamates is utilized for "click-to-release" systems. For example, allylic carbamates attached to a trans-cyclooctene (B1233481) (TCO) scaffold can be cleaved upon reaction with a tetrazine. Mechanistic studies show that the elimination is driven by the formation of a rapidly eliminating 1,4-dihydropyridazine tautomer, and this cleavage is efficient for carbamates, carbonates, esters, and even ethers. nih.govnih.gov

Enzymatic transformations are also relevant. The carcinogen ethyl carbamate is known to be enzymatically oxidized by cytochrome P-450 enzymes to vinyl carbamate. nih.gov This transformation is a critical activation step that precedes further metabolic reactions.

Table 2: General Mechanisms of Carbamate Ester Cleavage

| Cleavage Type | Key Reagents/Conditions | Intermediate | Final Products |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | Tetrahedral Intermediate | Amine + Alcohol + CO₂ |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄), Water | Protonated Carbonyl, Carbamic Acid | Amine + Alcohol + CO₂ |

| Bioorthogonal Cleavage | trans-Cyclooctene, Tetrazine | 1,4-Dihydropyridazine | Amine + Release of scaffold |

| Enzymatic Oxidation | Cytochrome P-450 | - | Vinyl Carbamate (from Ethyl Carbamate) |

Role of Catalysts in Reaction Mechanisms

Catalysts play a significant role in directing the reaction pathways and enhancing the efficiency of reactions involving carbamic acid esters. Both acid and base catalysis are fundamental to the hydrolysis of the carbamate linkage, as detailed in the previous section. libretexts.org

In the context of carbamate transformation, various catalysts are employed. For the synthesis of diethyl carbonate (DEC) from ethyl carbamate and ethanol (B145695), a related transformation, a range of catalysts have been investigated. Lewis and Brønsted acids, such as pyrophosphoric acid, have shown catalytic activity. researchgate.net Metal oxides have also been explored, with zinc-lead mixed oxides (ZnO-PbO) demonstrating good catalytic performance and reusability. researchgate.net Further studies on this system revealed that during the reaction, tetragonal lead(II) oxide (PbO) is converted into a mixture of metallic lead and lead(IV) oxide (PbO₂), with orthorhombic PbO₂ identified as the true active catalytic species for the synthesis of DEC. researchgate.netcjcatal.com

The cleavage of the robust carbamate bond in polyurethanes for chemical recycling has also been a focus of catalytic research. While base-catalyzed hydrolysis is one route, heterogeneous metal-oxide catalysts have been investigated for their practical advantages. Cerium(IV) oxide (CeO₂) has been identified as a particularly effective catalyst for cleaving the carbamate bond to yield anilines. A correlation has been observed between the acidity of the metal-oxide catalysts and their activity in this cleavage reaction. researchgate.net

Transition-metal catalysts are also employed in carbamate synthesis and modification. For example, copper(I) chloride has been used as a catalyst in the synthesis of carbamates from organoindium reagents, imines, and acid chlorides. acs.org These examples highlight the diverse roles of catalysts—from simple acids and bases to complex metal oxides and transition metal complexes—in mediating the cleavage and transformation of carbamic acid esters.

Table 3: Catalysts in Reactions of Carbamates

| Reaction | Catalyst Type | Specific Catalyst Example | Role of Catalyst |

| Hydrolysis | Acid/Base | H₂SO₄ / NaOH | Accelerates nucleophilic attack on the carbonyl carbon. |

| DEC Synthesis from Ethyl Carbamate | Brønsted Acid | Pyrophosphoric Acid | Protonation and activation of reactants. |

| DEC Synthesis from Ethyl Carbamate | Metal Oxide | PbO (precursor to PbO₂) | Provides active sites for the reaction. |

| Polyurethane Depolymerization | Metal Oxide | CeO₂ | Facilitates cleavage of the carbamate bond. |

| Carbamate Synthesis | Transition Metal | Copper(I) chloride | Catalyzes the coupling of reactants. |

Advanced Spectroscopic and Analytical Characterization of Carbamic Acid, Diethyl , Ethenyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For ethenyl N,N-diethylcarbamate, various NMR experiments provide a complete picture of its proton and carbon frameworks.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of ethenyl N,N-diethylcarbamate is expected to show distinct signals for the vinyl group protons and the two ethyl groups attached to the nitrogen atom. Due to the restricted rotation around the carbamate (B1207046) C-N bond, the two ethyl groups may be magnetically inequivalent, potentially leading to more complex signals than a simple quartet and triplet. nih.gov However, at room temperature, rapid rotation often leads to averaged, equivalent signals.

The vinyl group protons form a complex splitting pattern (an AMX or ABX system) due to their distinct chemical environments and coupling interactions.

Hc (trans to O): Expected to be the most deshielded vinyl proton due to the anisotropic effect of the carbonyl group.

Hb (cis to O): Expected to be at an intermediate chemical shift.

Ha (geminal): Expected to be the most shielded of the vinyl protons.

The ethyl group protons typically present as a quartet for the methylene (B1212753) (–CH₂–) protons coupled to the methyl (–CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants Predicted values are based on standard chemical shift ranges and data from analogous vinyl and carbamate-containing structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinyl CH (Hc) | ~7.2-7.4 | dd | Jca ≈ 1.5, Jcb ≈ 14.0 |

| Vinyl CH₂ (Hb) | ~4.7-4.9 | dd | Jba ≈ 1.5, Jbc ≈ 14.0 |

| Vinyl CH₂ (Ha) | ~4.4-4.6 | dd | Jab ≈ 1.5, Jac ≈ 6.5 |

| N-CH₂ (Ethyl) | ~3.3-3.5 | q | J ≈ 7.1 |

| N-CH₂-CH₃ (Ethyl) | ~1.1-1.3 | t | J ≈ 7.1 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment. For ethenyl N,N-diethylcarbamate, five distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and nitrogen) and the hybridization state (sp² or sp³).

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing at the lowest field (highest ppm value), typically in the 150-170 ppm range for carbamates. libretexts.org

Vinylic Carbons (=CH and =CH₂): These sp² hybridized carbons appear in the olefinic region of the spectrum. The carbon atom bonded to the oxygen (=CH–O) is expected to be further downfield than the terminal vinyl carbon (=CH₂). openstax.org

Ethyl Carbons (–CH₂– and –CH₃): These sp³ hybridized carbons are shielded and appear at the highest field (lowest ppm values). The carbon directly attached to the nitrogen (–CH₂–) is more deshielded than the terminal methyl carbon (–CH₃). oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts Predicted values are based on standard chemical shift ranges and data from analogous structures. openstax.orgchemguide.co.uk

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | ~153-156 |

| =CH-O (Vinyl) | ~140-142 |

| =CH₂ (Vinyl) | ~95-98 |

| N-CH₂ (Ethyl) | ~41-44 |

| N-CH₂-CH₃ (Ethyl) | ~13-15 |

¹⁵N NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atom in the carbamate functional group. sintef.no Although less sensitive than ¹H NMR, it provides unique structural information. The chemical shift of the nitrogen atom in carbamates is sensitive to the substituents on both the nitrogen and the carbonyl group. For N,N-disubstituted carbamates, the ¹⁵N chemical shift typically falls within a range of 60 to 130 ppm relative to liquid ammonia. science-and-fun.de This technique can be used to study the C-N bond character and potential rotational barriers. acs.orgacs.org

Other heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for correlating proton signals with their directly attached heteronuclei, such as ¹³C or ¹⁵N. An HSQC experiment on this compound would show correlations between the protons and the carbons identified in the ¹H and ¹³C NMR spectra, confirming their direct bonding. ipb.pt

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning NMR signals and confirming the complete molecular structure by revealing through-bond and through-space correlations between nuclei. nih.govharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For ethenyl N,N-diethylcarbamate, it would show cross-peaks between:

The three vinyl protons (Ha, Hb, Hc), confirming their connectivity.

The methylene (–CH₂–) and methyl (–CH₃) protons of the ethyl groups, confirming the ethyl fragment structure.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (or other heteronuclei like ¹⁵N). ipb.pt It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, linking the signal at ~3.3-3.5 ppm to the carbon at ~41-44 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is critical for connecting different fragments of the molecule. Key HMBC correlations for ethenyl N,N-diethylcarbamate would include:

From the vinyl proton (=CH–O) to the carbonyl carbon (C=O).

From the ethyl methylene protons (N–CH₂–) to the carbonyl carbon (C=O).

From the ethyl methylene protons (N–CH₂–) to the ethyl methyl carbon (–CH₃).

Together, these 2D NMR experiments provide irrefutable evidence for the molecular structure of Carbamic acid, diethyl-, ethenyl ester.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique, meaning it can ionize molecules without causing significant fragmentation. wikipedia.orgnih.govlibretexts.org This is ideal for determining the molecular weight of a compound. When analyzing ethenyl N,N-diethylcarbamate (molecular weight: 143.19 g/mol ) using ESI-MS in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z value of approximately 144.2.

By increasing the energy within the mass spectrometer (tandem mass spectrometry or MS/MS), the protonated molecule can be induced to fragment. rsc.org The resulting fragmentation pattern provides valuable structural information by revealing the weakest bonds in the molecule. Common fragmentation pathways for carbamates and related ester structures involve cleavages adjacent to the carbonyl group. nih.govlibretexts.org

Table 3: Predicted ESI-MS Fragmentation Patterns for [M+H]⁺ of this compound

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 144.2 | [C₇H₁₃NO₂ + H]⁺ | - | Protonated Molecular Ion |

| 116.1 | [C₅H₁₀NO₂]⁺ | C₂H₄ (Ethene) | Loss of the vinyl group via rearrangement |

| 100.1 | [C₄H₈NO₂]⁺ | C₃H₅ | Cleavage of the O-vinyl bond |

| 72.1 | [C₄H₁₀N]⁺ | C₃H₃O₂ | Loss of the vinyl carboxylate group |

| 44.1 | [C₂H₆N]⁺ | C₅H₇O₂ | Alpha-cleavage with loss of one ethyl group and subsequent rearrangement |

Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS, ToF-SIMS) for Purity and Impurity Profiling

Hyphenated mass spectrometry techniques are indispensable tools for the impurity profiling of pharmaceutical substances and other chemical compounds. ijprajournal.comrroij.com These methods couple a separation technique with mass spectrometry, providing both retention time and mass-to-charge ratio data, which allows for the confident identification of trace-level impurities. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like carbamates. scispec.co.thtaylorfrancis.com In a typical GC-MS analysis, the sample is injected into a gas chromatograph where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. orientjchem.org As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification, often by comparison to spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). nih.govnist.gov For "this compound," GC-MS can effectively separate it from volatile impurities, such as residual starting materials or side-products from its synthesis. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target impurities. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile impurities, LC-MS/MS is the technique of choice. ijprajournal.comtaylorfrancis.com This method separates compounds in the liquid phase before they are introduced into the mass spectrometer. ijprajournal.com Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent molecular ion, providing clear molecular weight information. ijprajournal.comnih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion (e.g., the molecular ion of a suspected impurity) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), is highly sensitive and selective, making it ideal for quantifying trace impurities even in complex matrices. nih.gov The loss of a neutral molecule, such as CO2 (44 Da), is often a diagnostic fragmentation pathway for carbamate species in MS/MS analysis. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique used to obtain elemental and molecular information from the outermost layers of a solid sample. nist.gov A pulsed primary ion beam bombards the sample surface, causing the ejection of secondary ions. sintef.no These ions are then accelerated into a time-of-flight analyzer, and their mass-to-charge ratio is determined based on their flight time to the detector. sintef.nocarleton.edu ToF-SIMS can generate high-resolution mass spectra and chemical images with sub-micron lateral resolution. nist.govnih.gov For "this compound," this technique could be used to analyze the surface chemistry of the solid material, identify surface contaminants, or study its distribution within a formulated product. nih.govnih.gov

| Technique | Principle | Application for Purity/Impurity Profiling |

| GC-MS | Separates volatile compounds, ionizes them (typically EI), and analyzes fragment patterns. | Identification of volatile and semi-volatile impurities; library matching for structural elucidation. nist.gov |

| LC-MS/MS | Separates compounds in liquid phase, uses soft ionization (ESI, APCI), and allows for specific fragmentation analysis (MRM). | Detection and quantification of non-volatile or thermally labile impurities; high sensitivity and selectivity. nih.govnih.gov |

| ToF-SIMS | Analyzes the elemental and molecular composition of the very top surface layer of a solid material. | Identification of surface contaminants; chemical imaging of the compound's distribution. nist.govsintef.no |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental composition of a molecule from its measured mass-to-charge ratio. nih.gov For "this compound" (molecular formula C₇H₁₃NO₂), the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, providing unambiguous identification of the compound.

Furthermore, HRMS is invaluable for the structural elucidation of unknown impurities. By obtaining the accurate mass of an impurity's molecular ion, a limited number of possible elemental formulas can be generated. This information, combined with fragmentation data from MS/MS experiments, greatly facilitates the identification of unknown structures without the need for authentic reference standards. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different functional groups. For "this compound," the IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). nih.gov The resulting Raman shift provides information about the vibrational modes in a molecule. While IR absorption is dependent on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the C=C double bond stretch is often stronger in Raman than in IR. A characteristic Raman band for ethyl carbamate has been reported at 1003 cm⁻¹, which can be used for quantitative evaluation. nih.gov

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift |

| N-H (Amide) | Stretch | ~3400-3200 (can be broad) | Weak |

| C-H (sp²) | Stretch (vinyl) | ~3100-3000 | Strong |

| C-H (sp³) | Stretch (ethyl) | ~3000-2850 | Strong |

| C=O (Carbamate) | Stretch | ~1740-1690 (strong) | Moderate |

| C=C (Vinyl) | Stretch | ~1680-1640 (moderate) | Strong |

| C-O | Stretch | ~1250-1000 | Moderate |

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The technique measures the absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions. Absorption occurs when an electron is promoted from a lower energy molecular orbital to a higher energy one.

"this compound" contains two main chromophores—the carbonyl group (C=O) of the carbamate and the carbon-carbon double bond (C=C) of the vinyl group. The carbonyl group typically exhibits a weak n → π* transition at around 270-300 nm and a strong π → π* transition at shorter wavelengths. The vinyl group's π → π* transition also occurs at wavelengths below 200 nm. The conjugation between these groups is minimal, so the spectrum is expected to be a composite of the individual chromophores. While specific optical property data for this compound are not widely published, its UV absorbance makes it detectable by UV detectors used in liquid chromatography. epa.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating "this compound" from related substances and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of carbamates, many of which are thermally labile and thus not well-suited for GC. taylorfrancis.com A common approach for carbamate analysis is reversed-phase (RP) HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For "this compound," an RP-HPLC method would likely employ a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection can be achieved using a UV detector, as the carbamate functional group provides sufficient chromophoric activity. epa.gov For enhanced sensitivity and specificity, especially in complex matrices, HPLC can be coupled with fluorescence detection after post-column derivatization or, more powerfully, with mass spectrometry (LC-MS). epa.govresearchgate.net

| Parameter | Typical Condition for Carbamate Analysis |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) |

| Application | Purity assessment, quantification, impurity profiling |

Gas Chromatography (GC) is a highly effective method for the separation and quantification of volatile carbamates. nih.gov The technique is known for its high resolution and sensitivity, especially when paired with selective detectors. orientjchem.org For the analysis of "this compound," a sample extract would be injected into the GC, where the compound is volatilized and separated on a capillary column.

The choice of detector is critical. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like carbamates. The most definitive identification is achieved by using a mass spectrometer (MS) as the detector (GC-MS), which provides structural information. nih.govnih.gov

| Parameter | Typical Condition for Carbamate Analysis |

| Column | Capillary column (e.g., BPX-50, DB-5) |

| Injector | Split/Splitless, 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS) |

| Application | Quantification, analysis of volatile impurities |

Thermogravimetric Analysis (TGA) for Thermal Stability

Research on the thermolysis of different carbamates, such as methyl-, butyl-, and isopropyl-carbamate, shows that decomposition temperatures can be influenced by the nature of the alkyl chain. Generally, the decomposition process begins with the cleavage of the carbamate linkage. researchgate.net The process of thermolysis of carbamates is a promising alternative to the phosgene (B1210022) method for producing isocyanates, with gas-phase decomposition typically occurring at temperatures around 400 °C. mdpi.com

Table 1: Illustrative TGA Data for Representative Carbamate Compounds

| Compound | Onset Decomposition Temperature (°C) | Key Decomposition Products | Reference |

|---|---|---|---|

| Methyl-carbamate | Lower than other alkyl carbamates | Alcohol, Isocyanate | researchgate.net |

| O-methyl-N-benzyl carbamate | Studied in gas phase | Isocyanate, Alcohol | mdpi.com |

Note: This table is illustrative and provides a general overview based on available literature for analogous compounds, not for this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. There are no published single-crystal X-ray diffraction studies specifically for this compound. However, crystallographic data for other carbamate derivatives offer valuable insights into the structural characteristics of the carbamate functional group.

For example, the crystal structure of phenyl N-(4-nitrophenyl)carbamate reveals details about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding. nih.gov In this particular structure, the asymmetric unit contains two independent molecules, with the dihedral angle between the aromatic rings being a notable feature. nih.gov The carbamate group's planarity and its orientation relative to other parts of the molecule are key parameters determined by this technique. nih.gov Studies on N,N-disubstituted O-thiocarbamates have also provided insights into their solid-state assembly, which is often governed by weak intermolecular interactions in the absence of strong hydrogen-bond donors. chemrxiv.org

Table 2: Representative Crystallographic Data for a Carbamate Derivative

| Compound | Phenyl N-(4-nitrophenyl)carbamate |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.6722 (3) |

| b (Å) | 10.2543 (5) |

| c (Å) | 12.4787 (6) |

| α (°) | 84.625 (3) |

| β (°) | 79.386 (3) |

| γ (°) | 77.955 (3) |

| Volume (ų) | 1187.73 (9) |

| Z | 4 |

| Reference | nih.gov |

Note: This data is for Phenyl N-(4-nitrophenyl)carbamate and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its chemical formula. Specific elemental analysis data for this compound has not been reported in the surveyed scientific literature. However, this analysis is a standard characterization technique for newly synthesized compounds. For instance, in the synthesis of vinyl carbamate epoxide, a derivative of a related compound, elemental analysis was used to confirm its composition. nih.gov

The theoretical elemental composition of this compound (C₇H₁₃NO₂) can be calculated from its molecular formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 58.72 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.16 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.79 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.36 |

| Total | | | | 143.186 | 100.00 |

Note: This table presents the calculated theoretical elemental composition and does not represent experimental results.

Other Physicochemical Characterization (e.g., Molar Conductivity, Melting Point)

Physicochemical properties such as molar conductivity and melting point are essential for characterizing a compound. Experimental data for these properties for this compound are not available in the public domain.

Molar Conductivity: Molar conductivity measurements are typically relevant for ionic compounds in solution and are not a standard characterization technique for neutral organic esters like carbamates in non-aqueous solutions, as they are not expected to be conductive. researchgate.netlibretexts.org

Melting Point: The melting point of a compound is a key physical constant used for identification and purity assessment. While the melting point of this compound is not documented, the melting points of related, simpler carbamates are known. For example, ethyl carbamate has a melting point range of 46 to 50 °C, and vinyl carbamate has a melting point of 54-55 °C. wikipedia.orgnih.gov The melting points of N,N-disubstituted carbamates can vary widely depending on their specific molecular structure. mdpi.com

Table 4: Physicochemical Properties of Related Carbamate Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|---|---|

| Ethyl carbamate | C₃H₇NO₂ | 73.07 | 46-50 | 182-185 | wikipedia.org |

| Vinyl carbamate | C₃H₅NO₂ | 87.08 | 54-55 | - | nih.gov |

Note: This table provides data for related compounds to illustrate the range of these properties within the carbamate family.

Polymerization Studies of Carbamic Acid, Diethyl , Ethenyl Ester

Radical Polymerization of Ethenyl Esters

Radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers. mdpi.com It involves initiation, propagation, and termination steps, often employing free-radical initiators. mdpi.com However, conventional methods can lack control over molecular weight and polydispersity. cmu.edu

Conventional free-radical polymerization (FRP) is a widely used method for producing polymers on a commercial scale due to its simplicity and compatibility with a broad range of monomers. mdpi.com The process is typically initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals. These radicals then react with monomer units to create propagating polymer chains.

In the context of ethenyl esters, FRP can lead to polymers with broad molecular weight distributions and limited control over the final polymer structure. For some vinyl monomers, such as vinylphosphonates, radical polymerization can result in low yields and polymers of low molecular weight. While specific data for the conventional radical homopolymerization of Carbamic acid, diethyl-, ethenyl ester is not extensively detailed in the provided context, the general principles of FRP apply. The reactivity of the monomer and the potential for chain transfer reactions can significantly influence the outcome of the polymerization.

To overcome the limitations of conventional radical polymerization, several controlled/living radical polymerization (CRP/LRP) techniques have been developed. mdpi.comcmu.edu These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. mdpi.comcmu.edu Key strategies include photoiniferter polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization.

Photoiniferter polymerization is a controlled radical polymerization technique where a molecule, termed an iniferter, acts as an initiator, transfer agent, and terminator. cmu.edunih.gov Compounds bearing the N,N-diethyldithiocarbamyl group are common photoiniferters. cmu.edu Under UV irradiation, the C-S bond in the dithiocarbamate (B8719985) moiety can undergo reversible cleavage, generating a propagating radical and a stable dithiocarbamyl radical. cmu.edu This reversible termination process allows for controlled chain growth.

The polymerization proceeds in a living fashion, where the molecular weight of the resulting polymer increases linearly with reaction time. cmu.edu This method has been successfully applied to monomers like styrene (B11656) and methyl methacrylate (B99206), yielding polymers with well-defined structures. cmu.edu The resulting polymers contain N,N-diethyldithiocarbamyl end groups, which can serve as macroiniferters for subsequent block copolymerization. cmu.edu Dithiocarbamates are among the most commonly used thiocarbonylthio photoiniferter agents. osti.gov

| Reaction Time (h) | Conversion (%) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust CRP method for synthesizing well-defined polymers. cmu.edu It involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex, which acts as a catalyst. cmu.edu This process maintains a low concentration of active propagating radicals, thus minimizing termination reactions. cmu.edu

ATRP has been successfully applied to a wide variety of monomers, including styrenes, (meth)acrylates, and acrylonitrile, and is tolerant of many functional groups. cmu.edu For instance, the controlled polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) has been achieved using ATRP with a Cu(I)/bpy catalyst system, yielding polymers with low polydispersities. cmu.edu The synthesis of block copolymers is also possible using ATRP by employing a macroinitiator from a previously synthesized polymer block. cmu.edu While specific ATRP studies on this compound are not detailed, the general applicability of ATRP to functionalized vinyl monomers suggests its potential for the controlled polymerization of this compound.

| Time (h) | Conversion (%) | Theoretical Mn | Experimental Mn | PDI (Mw/Mn) |

|---|

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique known for its versatility and compatibility with a wide range of monomers under various reaction conditions. openrepository.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly reacts with propagating polymer chains.

Dithiocarbamates have been shown to be effective RAFT agents for the controlled polymerization of certain vinyl monomers. nih.govnih.govacs.org For example, the RAFT polymerization of 1-vinyl-1,2,4-triazole (B1205247) using dithiocarbamate CTAs resulted in polymers with narrow polydispersity (as low as 1.16). nih.gov The linear relationship between the degree of polymerization and time confirmed the controlled nature of the polymerization. nih.gov Given that dithiocarbamates are effective CTAs, RAFT polymerization presents a viable strategy for the controlled polymerization of this compound.

| Time (h) | Conversion (%) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |

|---|

Controlled/Living Radical Polymerization (CRP/LRP) Strategies

Copolymerization with Other Vinyl Monomers (e.g., Vinyl Acetate)

Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. This technique is highly effective for modifying polymer properties. ekb.eg this compound can be copolymerized with other vinyl monomers, such as vinyl acetate (B1210297), to tailor the final properties of the material.

The reactivity ratios of the comonomers determine the composition and sequence distribution of the monomer units in the copolymer chain. ekb.eg For example, studies on the copolymerization of diethyl vinyl phosphonate (B1237965) with monomers like styrene and methyl methacrylate have been conducted to create flame-retardant materials. kpi.ua Similarly, the free-radical copolymerization of diethyl isopropenyl phosphate (B84403) with vinyl acetate has been investigated, and the monomer reactivity ratios were determined to be r₁(VAc) = 1.56 and r₂(DEIPA) = 0.44. koreascience.kr These studies on analogous phosphorus-containing vinyl monomers provide a framework for understanding the potential copolymerization behavior of this compound with vinyl acetate and other vinyl monomers.

Polymer Structure and Topology Control

Control over the structure and topology of poly(vinyl carbamate)s is crucial for dictating their macroscopic properties. Methodologies have been developed to produce both simple linear chains and more complex branched architectures, as well as to precisely functionalize the termini of these polymer chains.

Synthesis of Linear and Branched Poly(vinyl carbamate)s

The synthesis of linear and branched poly(vinyl carbamate)s can be achieved through various controlled polymerization techniques. Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven effective for producing well-defined linear polymers from vinyl monomers. These techniques allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

The introduction of branching into the polymer structure is often accomplished by copolymerizing the vinyl carbamate (B1207046) monomer with a divinyl comonomer, which acts as a branching agent. The concentration of the branching agent relative to the monomer and a chain transfer agent can be adjusted to control the degree of branching and prevent gelation. For instance, in the synthesis of branched poly(methyl methacrylate), a divinyl comonomer is used in the presence of a chain transfer agent like dodecanethiol to create soluble branched polymers. strath.ac.uk This approach can be adapted for the synthesis of branched poly(diethyl vinyl carbamate).

Interactive Table: Synthesis Methods for Poly(diethyl vinyl carbamate)

| Polymer Architecture | Polymerization Technique | Key Reagents | Controllable Parameters |

| Linear | Controlled Radical Polymerization (e.g., RAFT) | Diethyl vinyl carbamate, RAFT agent, Initiator | Molecular weight, Polydispersity |

| Branched | Free Radical Copolymerization | Diethyl vinyl carbamate, Divinyl comonomer, Chain transfer agent | Degree of branching, Molecular weight distribution |

End-Group Functionalization in Controlled Polymerization

Controlled polymerization methods are instrumental in the precise placement of functional groups at the chain ends of polymers. This is typically achieved through the use of functional initiators or by post-polymerization modification of reactive end-groups. For polymers synthesized via techniques like RAFT, the chain transfer agent itself can be designed to carry a specific functional group that will be incorporated at one end of the polymer chain.

For example, a functional initiator bearing a protected hydroxyl, amino, or carboxyl group can be used to initiate the polymerization of diethyl vinyl carbamate. Following polymerization, the protecting group can be removed to yield a polymer with a reactive terminal group. This strategy allows for the synthesis of telechelic polymers, which can be used as building blocks for more complex architectures like block copolymers or for conjugation to other molecules. The successful end-functionalization of various polymers, including those with carbamate linkages, has been demonstrated, highlighting the versatility of this approach. nih.gov

Post-Polymerization Modifications of Poly(vinyl carbamate)s

The pendant diethyl carbamate groups on the polymer backbone serve as reactive handles for a variety of post-polymerization modification reactions. These modifications allow for the transformation of poly(diethyl vinyl carbamate) into other functional polymers, significantly broadening its application scope.

One of the most significant modifications is the hydrolysis of the carbamate groups to yield poly(vinyl alcohol) (PVA). mdpi.com This transformation is typically carried out under acidic or basic conditions and results in a water-soluble polymer with a wide range of applications. The degree of hydrolysis can be controlled to produce copolymers with both vinyl carbamate and vinyl alcohol repeat units, allowing for fine-tuning of properties such as solubility and thermal characteristics. mdpi.com

Another important post-polymerization modification is amidation, where the diethyl carbamate side chains are reacted with amines to form new amide linkages. This reaction can be used to introduce a variety of functional groups onto the polymer backbone. nih.gov The efficiency of the amidation reaction can be influenced by the structure of the amine and the reaction conditions. This method provides a pathway to a diverse library of functional poly(N-alkyl acrylamide) analogs from a common poly(vinyl carbamate) precursor. researchgate.net

Interactive Table: Post-Polymerization Modifications of Poly(diethyl vinyl carbamate)

| Modification Reaction | Reagents | Resulting Polymer | Key Feature of Resulting Polymer |

| Hydrolysis | Acid or Base, Water | Poly(vinyl alcohol) or Poly(vinyl carbamate-co-vinyl alcohol) | Water solubility, Biocompatibility |

| Amidation | Primary or Secondary Amine | Poly(N-substituted vinyl amide) | Introduction of diverse functional groups |

Theoretical and Computational Chemistry Studies of Carbamic Acid, Diethyl , Ethenyl Ester

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape.

Ab initio and Density Functional Theory (DFT) are high-level computational methods used to predict the geometric and electronic structures of molecules. chemicalpapers.comresearchgate.net For a molecule like Carbamic acid, diethyl-, ethenyl ester, these studies would involve optimizing the molecular geometry to find the lowest energy conformation.

DFT methods, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), are commonly employed for carbamate (B1207046) systems to achieve a balance between accuracy and computational cost. scirp.org Such calculations can determine key structural parameters. For carbamates in general, theoretical studies often focus on the planarity of the carbamate group, which arises from the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond character in the C-N bond. nih.gov This resonance stabilization influences the rotational barrier around the C-N bond, leading to distinct syn and anti conformations. acs.org

Table 1: Hypothetical Calculated Structural Parameters for this compound using DFT This table is illustrative and based on typical values for similar carbamates, as specific data for the target compound was not found.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.36 Å |

| O-C(vinyl) Bond Length | ~1.38 Å |

| C-N-C Bond Angle | ~118° |

| Dihedral Angle (C-O-C-N) | ~180° (for planar conformer) |

Semiempirical methods, such as AM1 or PM3, offer a faster, albeit less accurate, alternative to ab initio and DFT methods. scirp.orgresearchgate.net These calculations simplify the complex equations of quantum mechanics by incorporating experimental parameters. researchgate.netbohrium.com For this compound, semiempirical calculations would be useful for initial conformational searches over the potential energy surface to identify various stable rotamers, particularly concerning the orientation of the diethylamino and ethenyl groups. While not as precise for final energy and geometry values, they are efficient for screening large numbers of possible conformations before refining with higher-level DFT or ab initio calculations. youtube.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping the energetic pathways of chemical reactions, identifying intermediates, and characterizing transition states.

For reactions involving this compound, such as hydrolysis or aminolysis, computational chemistry can determine the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). luxembourg-bio.com This is achieved by locating the transition state structure on the potential energy surface that connects reactants and products. The activation barrier is the energy difference between the transition state and the reactants. Studies on other carbamate esters have shown that the mechanism can be concerted or stepwise, and the calculated activation barriers help distinguish the most likely pathway. researchgate.net For example, the hydrolysis of a carbamate ester would be modeled to calculate the energy required to pass through the tetrahedral intermediate or the concerted transition state.

The transition state is a critical point on a reaction coordinate, representing the highest energy barrier. luxembourg-bio.com Its structure provides insight into the bond-forming and bond-breaking processes. For a reaction of this compound, computational software would be used to locate this first-order saddle point. A key validation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the nucleophilic attack of a water molecule on the carbonyl carbon during hydrolysis.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. researchgate.net Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM) or the Solvent Reaction Field (SRF) method. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. researchgate.net For a reaction involving this compound, including a solvent model would provide more realistic activation energies by stabilizing charged intermediates and transition states, which is crucial for accurately predicting reaction kinetics in solution. researchgate.net

Electronic Properties and Spectroscopic Predictions

Computational chemistry provides powerful tools to predict the electronic structure and spectroscopic characteristics of molecules like this compound. These theoretical investigations offer insights into molecular behavior and properties that can guide experimental work.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity and electronic properties. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level correlates with the molecule's nucleophilicity or ionization potential. youtube.comtaylorandfrancis.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity or electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. mdpi.comnih.govnih.gov In carbamate-containing systems, the electronic properties can be tuned by introducing different substituent groups, which alters the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org For this compound, the lone pairs on the nitrogen and oxygen atoms of the carbamate group are expected to contribute significantly to the HOMO, while the π* orbitals of the carbonyl and ethenyl groups are likely major components of the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Properties

This table presents hypothetical calculated values for this compound to illustrate the outputs of a typical FMO analysis, as specific experimental or computational data for this molecule were not found in the cited literature.

| Parameter | Energy (eV) | Description |

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 7.75 | ELUMO - EHOMO; indicates chemical stability and reactivity. |

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the spectroscopic signatures of molecules, providing a powerful complement to experimental characterization. chemrxiv.orgchemrxiv.org

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For carbamates, key vibrational modes include the C=O stretching frequency, which is sensitive to the electronic environment, and the C-N and C-O stretching vibrations. chemrxiv.org Resonance within the carbamate group can influence these frequencies. nih.govacs.org The predicted spectrum for this compound would show characteristic peaks for the carbamate moiety, the diethyl groups, and the vinyl (ethenyl) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be calculated with high accuracy. acs.org These calculations provide predicted ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation. sysu.edu.cnillinois.edudu.edusigmaaldrich.com For this compound, theoretical predictions would detail the chemical shifts for the ethyl protons and carbons, the vinyl protons and carbons, and the carbonyl carbon of the carbamate group. The chemical environment of each nucleus, influenced by factors like electronegativity and magnetic anisotropy, determines its predicted chemical shift. rsc.org

Table 2: Predicted Spectroscopic Signatures for this compound

This table contains representative predicted values based on general knowledge of carbamate and vinyl group spectroscopy. Specific computational data for the target molecule is not available in the cited literature.

| Spectroscopy | Group | Predicted Signature |

| IR | C=O (Carbonyl) | ~1700-1720 cm⁻¹ (stretch) |

| C-N | ~1250-1350 cm⁻¹ (stretch) | |

| C=C (Vinyl) | ~1640 cm⁻¹ (stretch) | |

| ¹H NMR | O-CH₂ (Ethyl) | ~4.1 ppm (quartet) |

| CH₃ (Ethyl) | ~1.2 ppm (triplet) | |

| =CH₂ (Vinyl) | ~4.5-5.0 ppm (multiplet) | |

| =CH- (Vinyl) | ~6.5-7.0 ppm (multiplet) | |

| ¹³C NMR | C=O (Carbonyl) | ~155 ppm |

| O-CH₂ (Ethyl) | ~63 ppm | |

| CH₃ (Ethyl) | ~14 ppm | |

| =CH₂ (Vinyl) | ~98 ppm | |

| =CH- (Vinyl) | ~140 ppm |

Nonlinear Optical (NLO) Properties of Carbamate-Functionalized Chromophores

Molecules with large second-order nonlinear optical (NLO) properties are essential for applications in optoelectronics and photonics. northwestern.edu Unsymmetrical π-conjugated systems featuring donor and acceptor groups (D-π-A structures) are a major focus of NLO material design. nih.gov The carbamate group can function as an effective electron donor in such systems. nih.gov

The primary figure of merit for molecular NLO response is the first hyperpolarizability (β). nih.gov In the context of Electric-Field-Induced Second-Harmonic Generation (EFISHG) experiments, the measured quantity is often the dot product of the dipole moment (μ) and the vector component of the hyperpolarizability tensor (β), denoted as μβ. nih.gov Computational DFT methods are used to calculate these properties to screen potential NLO candidates. nih.gov Studies on D-π-A chromophores where the carbamate group acts as the donor have shown significant NLO responses. nih.gov For a series of such carbamate-functionalized molecules, experimental μβ values have been reported to range from 470×10⁻⁴⁸ to 5400×10⁻⁴⁸ esu, demonstrating the utility of the carbamate moiety in designing potent NLOphores. nih.gov

Table 3: Theoretical and Experimental NLO Properties of Representative Carbamate-Functionalized Chromophores

Data adapted from studies on various carbamate-containing D-π-A systems to illustrate typical values. nih.gov

| Chromophore Structure | λmax (nm) | HOMO-LUMO Gap (eV) | μβ (10⁻⁴⁸ esu) |

| Carbamate-Donor System 1 | 363 | 3.19 | 470 |

| Carbamate-Donor System 2 | 485 | 2.21 | 1800 |

| Carbamate-Donor System 3 | 692 | 1.62 | 5400 |

The NLO performance of carbamate-functionalized chromophores is intrinsically linked to their molecular structure. Several key factors are considered in their design:

Donor Strength: The carbamate group serves as the electron-donating component. Its effectiveness can be tuned by modifying its alkyl or aryl substituents. nih.gov

π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor are critical. Longer, more efficient π-systems facilitate intramolecular charge transfer (ICT) upon excitation, which is essential for a large NLO response. nih.gov

HOMO-LUMO Gap: There is a strong correlation between the NLO response and the HOMO-LUMO energy gap. Generally, a smaller energy gap corresponds to a larger β value, as the electrons are more easily polarized. nih.gov This is because the charge transfer from the HOMO (localized on the donor end) to the LUMO (localized on the acceptor end) is the primary electronic transition responsible for the NLO effect. nih.gov

The structure of this compound itself is too simple to be a strong NLO chromophore, but the principles show how it could be incorporated as a donor fragment into a larger D-π-A system to create functional NLO materials.

Stability Studies of Isomers

Computational chemistry is a valuable tool for investigating the relative stabilities of different molecular isomers. For this compound, several types of isomerism are possible.

One key aspect is the rotational barrier around the carbamate C-N bond. Due to the delocalization of the nitrogen lone pair into the carbonyl group, this bond has a partial double-bond character, leading to resonance stabilization and a relatively rigid structure. chemrxiv.orgnih.govacs.org This can result in the existence of cis and trans conformers, which may have different energy stabilities. Theoretical studies on other carbamates have shown that while peptides typically favor trans configurations, cis configurations can be energetically stable for carbamates. chemrxiv.orgchemrxiv.org DFT calculations can be used to determine the energy difference between these rotamers and the energy barrier for their interconversion.

Furthermore, the stability of this compound can be compared to its structural isomers. For instance, an isomeric enamine could be considered. Theoretical calculations of the total energies of optimized geometries for each isomer would reveal their relative thermodynamic stabilities. Insights into its metabolic stability can be inferred from studies on related compounds like ethyl carbamate and vinyl carbamate. acs.org Enzymatic oxidation is a known metabolic pathway for these compounds, suggesting that the vinyl group in this compound could be a site of metabolic transformation. nih.govnih.govscilit.com

Advanced Applications and Future Research Directions in Materials Science

Role as Monomers for High-Performance Polymers and Coatings

The vinyl group in diethyl vinyl carbamate (B1207046) serves as a polymerizable unit, enabling its incorporation into various polymer backbones. The presence of the diethyl carbamate functionality imparts unique properties to the resulting polymers, making them suitable for high-performance applications, including transparent coatings and photocrosslinking systems.

Applications in Transparent Polymers and Varnishes

Table 1: Properties of Transparent Copolymers

| Copolymer System | Key Properties | Potential Role of Diethyl Vinyl Carbamate |

|---|

Development of Photocrosslinking Systems

Photocrosslinking is a process where light is used to initiate the formation of a crosslinked polymer network, a technique widely used in coatings, adhesives, and photolithography. Monomers like vinyl carbonates and vinyl carbamates exhibit photoreactivity similar to that of conventional (meth)acrylates, making them suitable for such applications. The vinyl group of diethyl vinyl carbamate can participate in photopolymerization reactions, leading to the formation of durable and chemically resistant networks. While specific examples detailing the use of diethyl vinyl carbamate in photocrosslinking systems are not prevalent in the current body of literature, the known reactivity of vinyl groups in photopolymerization provides a strong basis for its potential in this area.

Engineering of Functional Materials

Beyond its role in forming the bulk of a polymer, diethyl vinyl carbamate is a valuable tool for engineering materials with specific functionalities. Its carbamate group can be leveraged for synthesizing nonlinear optical materials, and the entire molecule can act as a chain transfer agent to control polymerization processes.

Synthesis of Carbamate-Functionalized NLOphores

Nonlinear optical (NLO) materials are essential for applications in optoelectronics and photonics. The performance of these materials is often dictated by the presence of chromophores with large hyperpolarizabilities. Carbamate groups can act as effective electron-donating moieties in "push-pull" NLOphores. Recent research has demonstrated a strategy for synthesizing carbamate-functionalized chromophores using an isocyanate-free method. nih.gov This approach allows for the tuning of the optical properties of the resulting NLOphores by modifying the donor and acceptor units. The charge transfer bands of these synthesized chromophores have been observed to span a wide spectral range, with maximum absorption wavelengths (λmax) from 363 to 692 nm. nih.gov The stability and electronic properties of these materials have been investigated through both experimental techniques like thermogravimetric analysis (TGA) and theoretical calculations. nih.gov

Table 2: Characteristics of Carbamate-Functionalized NLOphores

| Synthesis Strategy | Key Findings |

|---|---|

| [2+2] Cycloaddition-Retroelectrocyclization | Introduction of a new carbamate donor group to activate the reaction. nih.gov |

| Isocyanate-free urethane (B1682113) synthesis | Allows for tuning of optical properties by modifying donor/acceptor units. nih.gov |

| Characterization | λmax values of charge transfer bands range from 363 to 692 nm. nih.gov |

Utilization as Chain Transfer Agents in Polymerization

Chain transfer agents are crucial in polymer synthesis for controlling the molecular weight of polymers. google.comrubbernews.com They react with a growing polymer radical, terminating that chain and initiating a new one. google.com While research specifically detailing the use of diethyl vinyl carbamate as a chain transfer agent is limited, the analogous structures of dithiocarbamates have been extensively studied and proven effective as reversible addition-fragmentation chain transfer (RAFT) agents. nih.govmdpi.com In the polymerization of vinyl esters, for example, dithiocarbamates with resonance-stabilizing substituents on the nitrogen atom have shown to be effective in controlling the polymerization. mdpi.com This suggests that the carbamate group in diethyl vinyl carbamate could similarly influence the reactivity and effectiveness of the molecule as a chain transfer agent in radical polymerizations. chemicalpapers.com

Building Blocks for Specialized Organic Compounds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.govthieme.de Diethyl vinyl carbamate, with its vinyl and carbamate functionalities, serves as a versatile C4N building block for the synthesis of a variety of specialized organic compounds. nih.gov The carbamate moiety is a common functional group in many biologically active compounds and is also used as a protecting group in organic synthesis. nih.gov The vinyl group allows for a range of chemical transformations, including addition reactions and polymerizations. nih.gov For instance, propiolaldehyde diethyl acetal, a three-carbon building block, has been used in the synthesis of unsaturated aldehydes, heterocyclic compounds, and natural products. orgsyn.org Similarly, diethyl vinyl carbamate can be envisioned as a starting material for the synthesis of various carbamate-containing molecules with potential applications in pharmaceuticals and materials science. researchgate.netorganic-chemistry.orgrsc.org

Green Chemistry Principles in Carbamic Acid, Diethyl-, Ethenyl Ester Synthesis

The synthesis of this compound can be reimagined through the lens of green chemistry to minimize environmental impact and enhance safety and efficiency. epa.gov The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for this endeavor. sigmaaldrich.com Applying these principles can lead to more sustainable synthetic routes. yale.edumsu.edu

Key green chemistry principles applicable to the synthesis include:

Prevention : Designing synthetic pathways to prevent waste generation is preferable to treating waste after it has been created. epa.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comgreenchemistry-toolkit.org This involves minimizing the use of protecting groups or temporary modifications that generate waste. yale.edu

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a single reaction many times, minimizing waste. epa.gov For instance, the use of organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to reduce reaction times significantly in the synthesis of other carbamate derivatives. orientjchem.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Research into solvent-free reaction conditions or the use of greener solvents such as ionic liquids or supercritical fluids could drastically reduce the environmental footprint of the synthesis. greenchemistry-toolkit.org

Design for Energy Efficiency : Conducting syntheses at ambient temperature and pressure can minimize the energy requirements, reducing both environmental and economic costs. msu.edu

The following table outlines a potential application of these principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |